2,6-Dichloro-4-nitrobenzaldehyde
Description
Significance as a Synthetic Precursor and Chemical Intermediate in Organic Chemistry
The utility of 2,6-dichloro-4-nitrobenzaldehyde in organic synthesis is extensive, where it serves as a crucial intermediate for a variety of organic compounds. Its structural framework allows for a range of chemical transformations, making it a key starting material for agrochemicals, dyes, and pharmaceutical compounds.
One of the primary reactions it undergoes is the reduction of its nitro group to form 2,6-dichloro-4-aminobenzaldehyde. This transformation is significant as it introduces an amino group, which can be further modified, opening pathways to different classes of compounds. The synthesis of this amino derivative highlights the compound's role as a precursor to molecules with altered electronic and biological properties.
The aldehyde functional group itself is a site for numerous reactions. It readily participates in condensation and nucleophilic addition reactions, which are fundamental processes in organic synthesis. For instance, it is utilized in the preparation of complex structures like porphyrin complexes. Furthermore, the chlorine atoms on the aromatic ring can be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups.
The precursor to this compound, 2,6-dichlorobenzaldehyde (B137635), is itself an important intermediate in the synthesis of benzoylurea (B1208200) insecticides such as hexaflumuron (B1673140) and diflubenzuron. google.com The nitration of 2,6-dichlorobenzaldehyde is a method used to produce the title compound, linking it directly to these important agricultural chemicals.
| Reaction Type | Description | Product Example |
|---|---|---|
| Reduction | The nitro group is converted to an amino group. | 2,6-dichloro-4-aminobenzaldehyde |
| Substitution | Chlorine atoms are replaced by other functional groups. | Various derivatives depending on the nucleophile used. |
| Condensation/Nucleophilic Addition | The aldehyde group reacts with nucleophiles. | Intermediates for porphyrin complexes. |
Structural Features Influencing Chemical Reactivity
The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule's reactivity is governed by the interplay of the aldehyde group, the two chlorine atoms, and the nitro group attached to the benzene (B151609) ring.
Electron-Withdrawing Groups: The nitro group at the para-position and the chlorine atoms at the ortho-positions are strong electron-withdrawing groups. Their combined effect makes the aromatic ring significantly electron-deficient. This electronic feature enhances the reactivity of the aldehyde group toward nucleophiles and also activates the chlorine atoms for nucleophilic aromatic substitution.
Aldehyde Group: The aldehyde (-CHO) is a reactive functional group that serves as an electrophilic site. It is prone to attack by nucleophiles, leading to a wide range of addition and condensation products. The electron-deficient nature of the ring further increases the electrophilicity of the aldehyde's carbonyl carbon.
Ortho Chlorine Atoms: The two chlorine atoms at the C-2 and C-6 positions provide steric hindrance around the aldehyde group. This steric bulk can influence the regioselectivity and rate of reactions involving the aldehyde. DFT (Density Functional Theory) calculations on related dichlorinated nitroaromatic compounds have shown that ortho-chlorine atoms can influence the rotational barrier and dihedral angle of the nitro group, which in turn affects reactivity. nih.gov
Para Nitro Group: The nitro (-NO₂) group is a powerful deactivating group for electrophilic aromatic substitution but is a strong activating group for nucleophilic aromatic substitution. It can be readily reduced to an amino group (-NH₂), providing a synthetic handle for further functionalization, as seen in the synthesis of 2,6-dichloro-4-aminobenzaldehyde.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₃Cl₂NO₃ |
| Systematic Name | This compound |
Scope of Academic Inquiry into this compound Chemistry
Academic research on this compound and its derivatives spans several key areas of chemistry. The compound is often a subject of study in the development of new synthetic methodologies and as a building block in medicinal and materials chemistry.
Synthetic Methodology: Researchers explore new and efficient ways to synthesize this compound and its derivatives. This includes optimizing reaction conditions for nitration, reduction, and substitution reactions. For example, one preparation method involves the nitration of 2,6-dichlorobenzaldehyde using nitric acid and sulfuric acid.
Medicinal Chemistry: The scaffold of this compound is of interest in drug discovery. Derivatives have been investigated for their potential biological activities. Research has indicated that compounds synthesized from it have shown potential in the development of new antibiotics, with some demonstrating effectiveness against Mycobacterium tuberculosis. The mechanism often involves the transformation of the nitro group into an amino group, which can enhance biological activity.
Catalysis and Materials Science: The compound's reactivity makes it a useful tool in catalysis. It is also employed in the synthesis of larger, conjugated systems like porphyrins, which have applications in materials science due to their unique electronic and optical properties.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSIAOWNUAVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618686 | |
| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-67-5 | |
| Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Dichloro 4 Nitrobenzaldehyde
Traditional and Optimized Laboratory Synthesis Routes
Traditional synthetic routes to 2,6-Dichloro-4-nitrobenzaldehyde have been well-established, primarily involving multi-step processes that begin with readily available precursors. These methods, while reliable, are often optimized for yield and purity in a laboratory setting.
Nitration of Halogenated Benzaldehyde (B42025) Precursors
A primary and direct method for the synthesis of this compound involves the nitration of 2,6-dichlorobenzaldehyde (B137635). This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene (B151609) ring. The strong electron-withdrawing nature of the two chlorine atoms and the aldehyde group directs the incoming nitro group to the C-4 position.
The reaction conditions, including temperature and the ratio of nitrating agents, are critical for achieving high yield and selectivity, minimizing the formation of by-products. The synthesis of the precursor, 2,6-dichlorobenzaldehyde, can be achieved through the chlorination of p-nitrotoluene followed by selective reduction. google.com
Hydrolysis-Based Syntheses of Benzyl (B1604629) Derivatives
An alternative synthetic strategy involves the hydrolysis of 2,6-dichloro-4-nitrobenzyl derivatives. For instance, 2,6-dichloro-4-nitrobenzylidene species can be converted to the corresponding aldehyde through hydrolysis. Another approach starts with the chlorination of 2,6-dichlorotoluene (B125461) to produce 2,6-dichloro benzyl dichloride, which is then hydrolyzed under acidic conditions with a catalyst like zinc chloride to yield 2,6-dichlorobenzaldehyde. google.com This can subsequently be nitrated as described previously.
A notable hydrolysis-based method involves the reaction of 2,6-dichlorobenzyl with an acidic solvent and zinc chloride under heating reflux conditions to produce this compound directly.
Oxidation of Benzyl Alcohol Precursors
The oxidation of a corresponding benzyl alcohol precursor, 2,6-dichloro-4-nitrobenzyl alcohol, presents another viable route to this compound. This transformation can be accomplished using various oxidizing agents. A common laboratory method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758) at low temperatures. prepchem.com Other oxidizing agents, such as those containing chromium, have also been employed for the oxidation of benzyl alcohols to their corresponding aldehydes. researchgate.net The chemoselective oxidation of alcohols is a crucial step, and various reagents have been developed to achieve this with high efficiency. researchgate.net
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies in chemical manufacturing. This includes the adoption of continuous flow technologies and the development of advanced catalysts.
Continuous Flow Microreactor Technologies in Synthesis
Continuous flow microreactors have emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. chemrxiv.orgflinders.edu.au For the synthesis of compounds like this compound, continuous flow processes can significantly improve reaction efficiency and yield compared to traditional batch reactors.
Catalyst Development for Enhanced Reaction Efficiency
The development of novel and more efficient catalysts is a cornerstone of modern organic synthesis. In the context of preparing this compound, catalyst development can impact several of the synthetic steps. For the oxidation of benzyl alcohol precursors, research has focused on developing non-toxic and recyclable catalysts to replace traditional chromium-based oxidants. For instance, catalyst systems like Cu(I)/TEMPO have been shown to be effective for the aerobic oxidation of benzyl alcohols. rsc.org
Interactive Data Table: Synthesis Parameters
| Synthetic Route | Precursor | Reagents | Key Conditions | Reference |
| Nitration | 2,6-Dichlorobenzaldehyde | Nitric acid, Sulfuric acid | Controlled temperature | |
| Hydrolysis | 2,6-Dichlorobenzyl derivative | Acidic solvent, Zinc chloride | Heating reflux | google.com |
| Oxidation | 2,6-Dichloro-4-nitrobenzyl alcohol | Oxalyl chloride, DMSO | Low temperature (-60°C) | prepchem.com |
| Continuous Flow | 2-Chlorobenzaldehyde | Nitrating mixture | Microreactor, controlled temp. | chemrxiv.org |
Regioselectivity and Yield Optimization in Synthetic Pathways
The primary challenge in the synthesis of this compound lies in the precise control of the nitration reaction to ensure the nitro group is introduced exclusively at the para-position to the aldehyde group, while avoiding the formation of other isomers. The two chlorine atoms at the ortho-positions (C-2 and C-6) are strongly deactivating and ortho, para-directing. However, the aldehyde group is a meta-directing group. The interplay of these directing effects necessitates carefully optimized reaction conditions to achieve the desired regioselectivity and high yields.
A prevalent and effective strategy for the synthesis of this compound involves a multi-step process starting from more readily available precursors, such as 4-nitroaniline (B120555). This approach allows for the strategic installation of the chloro and nitro groups before the final conversion to the benzaldehyde.
Synthesis via Chlorination of 4-Nitroaniline
Research has demonstrated that the chlorination of 4-nitroaniline can be carried out with high purity and yield using chlorine bleaching liquor in an acidic medium. A patented process highlights the importance of reaction parameters in achieving optimal results. The process involves chlorinating one mole of 4-nitroaniline in the presence of 3-6 moles of hydrochloric acid or nitric acid. The reaction temperature is carefully controlled, initially at 5-10°C and subsequently raised to 15-20°C. This meticulous temperature control is a key factor in maximizing the yield and purity of the resulting 2,6-dichloro-4-nitroaniline (B1670479). Following the main reaction, a post-chlorination step at a higher temperature (up to 70°C) can be employed to drive the reaction to completion. This method has been reported to produce 2,6-dichloro-4-nitroaniline with a purity of at least 96% and a yield of 90%. google.com
Another patented method describes the chlorination of para-nitroaniline with chlorine gas in a reaction medium of acetic acid, achieving a yield of 90.6%. researchgate.net The use of a recyclable reaction medium in this process also presents an advantage in terms of sustainability and cost-effectiveness.
The following table summarizes the optimized conditions and yields for the synthesis of the key intermediate, 2,6-dichloro-4-nitroaniline:
| Starting Material | Chlorinating Agent | Reaction Medium | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-Nitroaniline | Chlorine Bleaching Liquor | Hydrochloric or Nitric Acid | 5-20, then up to 70 | 90 | ≥ 96 | google.com |
| p-Nitroaniline | Chlorine Gas | Acetic Acid | ~30 | 90.6 | - | researchgate.net |
The high regioselectivity in these chlorination reactions is attributed to the strong directing effect of the amino group in 4-nitroaniline, which directs the incoming chlorine atoms to the ortho positions.
Conversion to this compound
While specific research detailing the optimization of the conversion of 2,6-dichloro-4-nitroaniline to this compound is not extensively available in the provided results, general principles of these reactions suggest that factors such as the choice of diazotizing agent, the formylating agent, catalyst, and reaction temperature would need to be carefully controlled to maximize the yield and purity of the final product.
Further research focusing on the direct, regioselective nitration of 2,6-dichlorobenzaldehyde could offer a more streamlined synthetic route. Studies on the ultrasonically assisted regioselective nitration of various aromatic compounds have shown promise in achieving high yields and selectivity under mild conditions. scirp.orgsemanticscholar.orgresearchgate.net The application of such methodologies to 2,6-dichlorobenzaldehyde could potentially lead to a more efficient and environmentally benign synthesis of the target compound.
Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Nitrobenzaldehyde
Electrophilic Aromatic Substitution Pathways (as a model compound)
The benzene (B151609) ring of 2,6-dichloro-4-nitrobenzaldehyde is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three strong electron-withdrawing groups: two chlorine atoms and a nitro group. youtube.commasterorganicchemistry.com These groups reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com
In a typical EAS reaction, an electrophile attacks the electron-rich pi system of the benzene ring. masterorganicchemistry.comdalalinstitute.com However, in the case of this compound, the inductive and resonance effects of the chloro and nitro substituents make the ring electron-deficient. The nitro group is a particularly strong deactivating group, and the chlorine atoms, while having lone pairs that can donate via resonance, are primarily deactivating due to their strong inductive electron withdrawal.
When considering the directing effects of the existing substituents, all three are meta-directing in the context of their deactivating nature. However, any potential electrophilic attack would be directed to the positions least deactivated. The positions C-3 and C-5 are ortho and para to the strongly deactivating nitro group and also ortho to the deactivating chloro groups. Therefore, these positions are highly deactivated. The positions occupied by the existing substituents are already substituted. This leaves very few, if any, favorable sites for electrophilic attack.
Due to this profound deactivation, this compound is not a typical substrate for studying electrophilic aromatic substitution. Instead, it serves as a model compound to illustrate the powerful deactivating effects of multiple electron-withdrawing groups on an aromatic ring. Forcing an EAS reaction on this compound would require extremely harsh conditions, likely leading to decomposition rather than predictable substitution.
Nucleophilic Addition Reactions Involving the Aldehyde Moiety
The aldehyde functional group in this compound is highly susceptible to nucleophilic addition reactions. The reactivity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing effects of the two ortho-chlorine atoms and the para-nitro group. vaia.commasterorganicchemistry.com These substituents pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. pressbooks.publibretexts.orgpressbooks.pub
The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. masterorganicchemistry.compressbooks.pub
A variety of nucleophiles can participate in these reactions with this compound. Common examples include:
Cyanide ions (CN⁻): Formation of cyanohydrins. pressbooks.pub
Grignard reagents (R-MgX): Formation of secondary alcohols.
Hydride reagents (e.g., NaBH₄, LiAlH₄): Reduction to the corresponding primary alcohol, 2,6-dichloro-4-nitrobenzyl alcohol.
Amines (RNH₂): Formation of imines (Schiff bases). pressbooks.pub
The increased electrophilicity of the carbonyl carbon in this compound, when compared to a less substituted benzaldehyde (B42025) like p-nitrobenzaldehyde, makes these addition reactions proceed more readily. vaia.compressbooks.pub
Reduction Reactions of the Nitro Group and Aldehyde Moiety
The presence of both a nitro group and an aldehyde group in this compound allows for the investigation of selective reduction strategies. The choice of reducing agent and reaction conditions determines which functional group is preferentially reduced.
Selective Reduction Strategies
Selective reduction is a critical aspect of synthetic organic chemistry, and this compound provides a good model for studying this.
Selective Reduction of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol in the presence of the nitro group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The nitro group is generally unreactive towards NaBH₄ under these conditions.
Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents while leaving the aldehyde group intact. rsc.org Common methods include:
Catalytic Hydrogenation: Using specific catalysts like platinum or palladium on a suitable support, and carefully controlling the reaction conditions (pressure, temperature, and solvent), it is possible to achieve selective reduction of the nitro group.
Metal/Acid Systems: Reagents like iron powder in the presence of a weak acid such as acetic acid or ammonium (B1175870) chloride are often effective for the selective reduction of nitro groups.
Other Reagents: Other systems like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed for this purpose.
A study on the selective reduction of 4-nitrobenzaldehyde (B150856) to 4-aminobenzaldehyde (B1209532) using composite CdS/TiO2 powders as a photocatalyst under visible light has shown promising results. mdpi.com This suggests that similar photocatalytic methods could potentially be applied to the selective reduction of the nitro group in this compound.
Formation of Amino-Benzaldehyde Derivatives
The reduction of the nitro group in this compound leads to the formation of 2,6-dichloro-4-aminobenzaldehyde. This compound is a valuable intermediate in the synthesis of various biologically active molecules and dyes.
The synthesis of 2,6-dichloro-4-aminophenol, a related compound, often involves the reduction of a nitrophenol precursor. guidechem.compatsnap.comgoogle.com For instance, 2,6-dichloro-4-nitrophenol (B181596) can be reduced to 4-amino-2,6-dichlorophenol (B1218435) using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst or through catalytic hydrogenation. guidechem.compatsnap.com These methods highlight the general strategies that can be adapted for the synthesis of 2,6-dichloro-4-aminobenzaldehyde from its nitro precursor.
Substitution Reactions of Halogen Atoms
The chlorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro group in the para position and the aldehyde group. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Investigations
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a chloride ion). wikipedia.orglibretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com
In this compound, both chlorine atoms are ortho to the nitro group, which strongly activates them for SNAr. A variety of nucleophiles can be used to displace the chlorine atoms, including:
Alkoxides (RO⁻)
Amines (RNH₂)
Thiols (RS⁻)
The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, will influence the rate and outcome of the substitution. It is also possible to achieve selective substitution of one chlorine atom over the other by carefully controlling the stoichiometry of the nucleophile and the reaction conditions.
The study of SNAr reactions on substrates like this compound provides valuable insights into the electronic and steric effects that govern this important class of reactions.
Halogen Exchange Reactions
The chlorine atoms attached to the benzene ring of this compound are subject to substitution by other functional groups. These halogen exchange reactions, a type of nucleophilic aromatic substitution, are facilitated by the electron-deficient nature of the aromatic ring. The strong electron-withdrawing effects of the ortho- and para-substituents (chlorine and nitro groups) activate the ring towards attack by nucleophiles, enabling the replacement of the chloro-substituents.
Condensation Reactions and Derivative Formation
The aldehyde group of this compound is highly reactive, readily participating in condensation reactions to form a diverse range of derivatives. This enhanced reactivity is a direct consequence of the inductive and resonance effects of the chloro and nitro substituents, which increase the electrophilicity of the carbonyl carbon.
Schiff Base Formation Studies with Primary Amines
This compound reacts with primary amines through a condensation reaction to form Schiff bases, also known as imines or azomethines. iitk.ac.innih.govthieme-connect.de This reaction involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a tetrahedral carbinolamine intermediate. iitk.ac.inmasterorganicchemistry.com Subsequent dehydration, often catalyzed by a trace amount of acid, eliminates a water molecule to yield the final imine product with a characteristic carbon-nitrogen double bond (-C=N-). iitk.ac.inmasterorganicchemistry.comyoutube.com
The general synthesis is efficient and serves as a cornerstone for creating ligands for coordination chemistry and molecules with potential biological activities. nih.govijmcmed.org The reaction is applicable to a wide array of primary amines, including aliphatic and aromatic variants.
Table 1: Examples of Schiff Base Formation with this compound This table is illustrative, based on the general reactivity of aromatic aldehydes.
| Primary Amine Reactant | Resulting Schiff Base (Product) |
| Aniline | N-(2,6-Dichloro-4-nitrobenzylidene)aniline |
| 4-Aminophenol | 4-((2,6-Dichloro-4-nitrobenzylidene)amino)phenol |
| Ethylamine | N-(2,6-Dichloro-4-nitrobenzylidene)ethanamine |
| 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((2,6-dichloro-4-nitrobenzylidene)amino)benzoic acid |
Aldol (B89426) Condensation Variants
This compound is an excellent substrate for various aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming transformations in organic synthesis. libretexts.org
Claisen-Schmidt Condensation: This is a crossed aldol condensation between an aromatic aldehyde that cannot form an enolate (like this compound) and an enolizable ketone or aldehyde, such as acetone. libretexts.orgiitk.ac.in The reaction is typically base-catalyzed, where the base deprotonates the ketone to form a nucleophilic enolate ion. This ion then attacks the electrophilic carbonyl carbon of this compound. iitk.ac.in The resulting β-hydroxy ketone can then be readily dehydrated, often with heating, to yield an α,β-unsaturated ketone, a conjugated enone. masterorganicchemistry.com A similar reaction has been documented between 4-nitrobenzaldehyde and acetone. researchgate.net
Knoevenagel Condensation: This variant involves the reaction of this compound with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile, or cyanoacetic acid), catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.orgorganic-chemistry.org The base facilitates the deprotonation of the active methylene compound to create a carbanion, which then acts as the nucleophile. wikipedia.org The reaction is a powerful method for creating substituted alkenes and is a key step in the synthesis of various complex molecules. wikipedia.orgnih.gov
Perkin Reaction: The Perkin reaction synthesizes α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orgbyjus.comlongdom.org For this compound, reacting it with acetic anhydride and sodium acetate (B1210297) would yield 2,6-dichloro-4-nitrocinnamic acid. The reaction proceeds via the formation of an enolate from the anhydride, which then adds to the aldehyde. longdom.orgslideshare.net
Table 2: Aldol Condensation Variants with this compound
| Reaction Name | Reactant(s) for this compound | Catalyst/Conditions | Typical Product Class |
| Claisen-Schmidt Condensation | Acetone | Base (e.g., NaOH), Heat | α,β-Unsaturated Ketone |
| Knoevenagel Condensation | Malononitrile | Weak Base (e.g., Piperidine) | Dicyanovinylarene |
| Perkin Reaction | Acetic Anhydride | Sodium Acetate, Heat | α,β-Unsaturated Carboxylic Acid |
Formation of Porphyrin Complexes
Aromatic aldehydes are crucial building blocks in the synthesis of tetraphenylporphyrins and their derivatives. This compound is particularly valuable in this context due to its high reactivity. The synthesis typically involves an acid-catalyzed condensation of the aldehyde with pyrrole (B145914). nih.gov In this reaction, four molecules of the aldehyde react with four molecules of pyrrole to form a porphyrinogen (B1241876) intermediate, which is then oxidized to the stable, aromatic porphyrin macrocycle. nih.govnii.ac.jp The resulting 5,10,15,20-tetrakis(2,6-dichloro-4-nitrophenyl)porphyrin can be metalated with various metal ions to form stable complexes that have applications in catalysis. nii.ac.jpresearchgate.net
Mechanistic Elucidation Studies of Key Transformations
The high reactivity of this compound in the aforementioned transformations is rooted in the electronic effects of its substituents. Mechanistic studies, including kinetic analysis and computational modeling of related structures, provide a deeper understanding of these reactions. oberlin.edunih.gov
Condensation Reaction Mechanisms: The central theme in the condensation reactions of this compound is the nucleophilic attack on its highly electrophilic carbonyl carbon.
In Schiff base formation , the reaction is often acid-catalyzed. Protonation of the carbonyl oxygen makes the carbonyl carbon even more susceptible to attack by the amine nucleophile. masterorganicchemistry.comyoutube.com The rate-determining step can vary, but the process culminates in the irreversible loss of water to form the stable imine.
In Aldol-type reactions , the formation of the nucleophilic carbanion (enolate) is a critical step. For the Claisen-Schmidt and Knoevenagel condensations, a base abstracts an acidic α-proton from the ketone or active methylene compound. masterorganicchemistry.comwikipedia.org For the Perkin reaction, the carboxylate base generates an enolate from the acid anhydride. byjus.comlongdom.org The subsequent attack on the aldehyde is highly favorable due to the aldehyde's electron-deficient nature. DFT calculations on similar nitroaromatic compounds confirm that electron-withdrawing groups significantly influence the electronic properties and reactivity of the molecule. nih.govmdpi.com
Alternative Mechanistic Pathways: While the aldol-type mechanism is widely accepted for the Perkin reaction, studies have suggested an alternative pathway involving a β-lactone intermediate. longdom.org This proposed mechanism involves the formation of a ketene (B1206846) from the anhydride, which then undergoes a cycloaddition with the aldehyde to form the lactone. This intermediate then eliminates to give the cinnamic acid product. Such studies highlight the complexity of these transformations and the potential for multiple competing reaction pathways depending on the specific substrates and conditions.
Derivatization and Advanced Organic Synthesis Applications
Utilization in the Synthesis of Complex Organic Molecules
The unique electronic properties of 2,6-dichloro-4-nitrobenzaldehyde, specifically its electron-deficient aromatic ring, make it a valuable precursor in the synthesis of intricate organic molecules. The strong electron-withdrawing effects of the nitro and chloro substituents enhance its reactivity in various reactions. This compound is particularly useful in creating porphyrin complexes, which are large heterocyclic macrocycles with important roles in catalysis and materials science. The aldehyde functional group readily participates in condensation reactions, a key step in building these complex structures.
Preparation of Pharmaceutical Intermediates as Building Blocks
In the realm of medicinal chemistry, this compound serves as a crucial building block for synthesizing pharmaceutical intermediates. The nitro group can be readily reduced to an amino group, a common transformation in drug development that can enhance a molecule's biological activity. This conversion is a key step in the synthesis of various therapeutic agents. Nitro compounds, in general, are considered indispensable for the concise synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The ability to introduce other functional groups through substitution of the chlorine atoms further adds to its versatility in creating a diverse library of potential drug candidates. For instance, it has been explored in the development of drugs for tuberculosis.
Development of Agrochemicals and Dyes
The chemical scaffold of this compound is also a valuable starting point for the development of new agrochemicals and dyes. The structural features of this compound can be systematically modified to create molecules with desired pesticidal or herbicidal properties. In the dye industry, the aromatic nitro group is a key chromophore, and derivatives of this aldehyde can be used to produce a range of colors. For example, 2,6-dichloro-4-nitroaniline (B1670479), which can be synthesized from a related precursor, is a known intermediate for the azo dye disperse brown 1. wikipedia.org
Application in Catalysis Research and Ligand Design
The electron-deficient nature of this compound makes it a useful substrate and building block in catalysis research and ligand design. The design of ligands, which are molecules that bind to a central metal atom to form a catalyst, is crucial for controlling the reactivity and selectivity of chemical reactions. scholaris.caethernet.edu.et The specific steric and electronic properties of ligands play a significant role in the outcomes of catalytic transformations. ethernet.edu.et The aldehyde and the substituted aromatic ring of this compound can be incorporated into more complex ligand structures to fine-tune the performance of catalysts. rsc.orgresearchgate.net
Synthesis of Dichlorodiazadienes and Related Scaffolds
A notable application of this compound is in the synthesis of dichlorodiazadienes. These compounds, which contain a unique diaza group and geminal dichloro atoms, are of interest due to their potential as synthons in organic synthesis. unec-jeas.com Their good solubility in organic solvents makes them suitable for use in the preparation of drugs and dyes. unec-jeas.com The synthesis of dichlorodiazadienes can be achieved through the reaction of phenylhydrazones, derived from aldehydes like o- and m-nitrobenzaldehyde, with carbon tetrachloride. unec-jeas.com The resulting dichlorodiazadiene derivatives have been studied for their antimicrobial properties against both gram-positive and gram-negative bacteria. researchgate.net
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of 2,6-dichloro-4-nitrobenzaldehyde. Each technique offers a unique window into the molecule's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.
¹H NMR: In the ¹H NMR spectrum of a related compound, 4-nitrobenzaldehyde (B150856), the aldehydic proton typically appears as a singlet at a high chemical shift, around 10.23 ppm. chemicalbook.com The aromatic protons show signals in the range of 8.22 to 8.44 ppm. chemicalbook.com For this compound, the two equivalent aromatic protons would be expected to produce a singlet in the aromatic region, with its precise chemical shift influenced by the electron-withdrawing effects of the nitro and chloro substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In 4-nitrobenzaldehyde, the carbonyl carbon resonates at approximately 190.3 ppm. rsc.org The carbon atom attached to the nitro group appears around 151.2 ppm, while the other aromatic carbons show signals between 124.3 and 140.1 ppm. rsc.org For this compound, the chemical shifts of the carbon atoms would be further influenced by the presence of the two chlorine atoms. The carbonyl carbon signal is expected to be in a similar region, while the carbons bonded to chlorine would exhibit characteristic shifts. The symmetry of the molecule would result in fewer signals than the total number of carbon atoms.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~185-195 |
| C-Cl | ~135-145 |
| C-NO₂ | ~148-155 |
| C-H | ~125-135 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule, providing information about its functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹. The presence of electron-withdrawing groups, such as the two chlorine atoms, can increase the frequency of this vibration compared to unsubstituted benzaldehyde (B42025). For instance, the C=O stretch in 4-nitrobenzaldehyde is observed around 1709 cm⁻¹. researchgate.net The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1349 cm⁻¹. researchgate.net The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can also detect these vibrational modes. The symmetric stretching vibration of the nitro group in 4-nitrobenzaldehyde gives a weak band in the Raman spectrum at 1524 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1700-1720 |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| C-Cl | Stretch | <800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of 4-nitrobenzaldehyde in various solvents shows absorption maxima that can be attributed to π → π* and n → π* transitions. For example, in methanol, 4-nitrobenzaldehyde exhibits an absorption band around 270 nm. researchgate.netresearchgate.net The presence of the two chlorine atoms in this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on the nature of the electronic transitions and solvent polarity.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₃Cl₂NO₃), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The nominal molecular weight is approximately 220 g/mol . nih.gov The mass spectrum of the related 4-nitrobenzaldehyde shows a prominent molecular ion peak at m/z 151. researchgate.netnist.gov Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and the nitro group (-NO₂).
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. carleton.edu
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound, including its melting point, solubility, and polymorphism. This analysis is typically performed using single-crystal X-ray diffraction, which elucidates the three-dimensional arrangement of molecules in the crystal lattice.
For aromatic compounds like this compound, a variety of non-covalent interactions are expected to govern the crystal packing. These include:
Halogen Bonding: The chlorine atoms at the 2 and 6 positions can act as halogen bond donors, interacting with Lewis bases.
Hydrogen Bonding: Although the primary aldehyde does not have a strong hydrogen bond donor, weak C—H···O or C—H···Cl hydrogen bonds are anticipated, contributing to the stability of the crystal structure. In derivatives or co-crystals, stronger hydrogen bonds would play a more significant role.
π-π Stacking: The electron-deficient aromatic ring can participate in π-π stacking interactions with adjacent rings.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. It maps the close contacts between molecules in the crystal, with different colors representing different types of interactions and their relative strengths. For instance, a detailed Hirshfeld analysis of a derivative, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, reveals that the crystal packing is dominated by H···H, O···H/H···O, and Cl···H/H···Cl interactions. nih.gov Similar patterns of interaction would be expected for this compound.
A comprehensive study would present crystallographic data in a tabular format, as shown below for a hypothetical analysis.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.0 |
| c (Å) | 8.0 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 869 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.68 |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₇H₃Cl₂NO₃ for this compound). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and correct elemental composition.
For this compound, the theoretical elemental composition would be:
Carbon (C): 38.22%
Hydrogen (H): 1.37%
Chlorine (Cl): 32.23%
Nitrogen (N): 6.37%
Oxygen (O): 21.81%
Research findings would typically be presented in a data table comparing the calculated and found values.
Interactive Table: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) (Hypothetical) |
| Carbon | 38.22 | 38.25 |
| Hydrogen | 1.37 | 1.35 |
| Nitrogen | 6.37 | 6.39 |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for predicting the properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular structures and electronic properties, offering predictions that can guide and interpret experimental findings. For a molecule like 2,6-dichloro-4-nitrobenzaldehyde, these calculations can elucidate the influence of its specific substituents—two electron-withdrawing chlorine atoms and a strong electron-withdrawing nitro group—on the benzaldehyde (B42025) framework.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com
For this compound, a DFT optimization would likely reveal a non-planar conformation. The steric hindrance caused by the two bulky chlorine atoms in the ortho positions would force the aldehyde (-CHO) and nitro (-NO₂) groups to twist out of the plane of the benzene (B151609) ring. This twisting is a known phenomenon in similarly substituted aromatic compounds. researchgate.net The strong electron-withdrawing nature of the chlorine and nitro substituents would also be predicted to shorten the adjacent carbon-carbon bonds within the aromatic ring and influence the C=O bond length of the aldehyde group.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative, based on typical results for similar molecules, as specific published data for this compound is unavailable.
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-N (Nitro) Bond Length | ~1.48 Å |
| C=O (Aldehyde) Bond Length | ~1.21 Å |
| O-N-O Bond Angle | ~124° |
| C-C-Cl Bond Angle | ~121° |
| Dihedral Angle (Ring-CHO) | > 0° |
| Dihedral Angle (Ring-NO₂) | > 0° |
HOMO-LUMO Orbital Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
Table 2: Predicted Frontier Orbital Energies (Illustrative) This table is illustrative, based on typical results for similar molecules, as specific published data for this compound is unavailable.
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -7.5 to -8.5 |
| LUMO | ~ -3.5 to -4.5 |
| Energy Gap (ΔE) | ~ 3.0 to 4.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro and aldehyde groups, making them the primary sites for electrophilic interactions. mdpi.com Conversely, the most positive potential (blue) would likely be found around the hydrogen atom of the aldehyde group and the aromatic ring protons, indicating these as potential sites for nucleophilic attack. The chlorine atoms would also contribute to the complex potential landscape.
Reactivity Descriptors (e.g., Fukui functions)
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Based on its structure with multiple electron-withdrawing groups, this compound would be predicted to have a high electronegativity and a high electrophilicity index, confirming its nature as a strong electrophile. The Fukui functions would likely identify the carbonyl carbon of the aldehyde group as the most probable site for a nucleophilic attack, a common reactivity pattern for benzaldehydes. Analysis of similar halogen-substituted compounds supports that such descriptors can effectively pinpoint reactive centers. chemrxiv.org
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). Theoretical calculations of vibrational spectra can aid in the assignment of experimental bands. For this compound, DFT calculations would predict characteristic vibrational frequencies. Key predicted peaks would include the C=O stretching frequency of the aldehyde group (expected around 1700-1720 cm⁻¹), symmetric and asymmetric stretching of the NO₂ group (around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and C-Cl stretching modes.
Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculations for this molecule would likely predict electronic transitions in the UV region, arising from n→π* and π→π* transitions associated with the nitro, aldehyde, and benzene ring chromophores. nih.gov
Dipole Moments, Polarizabilities, and Hyperpolarizabilities
The distribution of charge in a molecule is described by its dipole moment (μ). Polarizability (α) and hyperpolarizability (β) describe the molecule's response to an external electric field and are crucial for determining its potential in nonlinear optical (NLO) applications.
Due to its asymmetrical substitution pattern with highly polar groups (NO₂ and CHO), this compound is expected to possess a significant permanent dipole moment. Computational studies on similar molecules like chlorobenzaldehydes have shown that DFT methods can reliably calculate these properties. mdpi.com The presence of strong electron-withdrawing groups suggests that the molecule would also exhibit notable polarizability and first-order hyperpolarizability, making it a candidate of interest for NLO materials research.
Molecular Modeling of Chemical Interactions
Computational modeling provides a microscopic view of the chemical interactions that govern the behavior of this compound. These studies are crucial for understanding its reactivity and potential as a precursor for biologically active molecules. The presence of two ortho-chlorine atoms, a para-nitro group, and a reactive aldehyde function creates a unique electronic and steric profile that dictates its interactions.
Ligand-Receptor Interaction Studies (focused on chemical binding mechanisms)
While specific molecular docking studies for this compound as a ligand are not extensively detailed in available research, its derivatives have been identified as having potential biological activity, particularly as antibacterial agents. Research indicates that compounds synthesized from this compound show promise against Mycobacterium tuberculosis.
The mechanism often involves the chemical transformation of the parent aldehyde, for instance, by reducing the nitro group to an amine. This amino derivative then serves as the active ligand that interacts with a biological target. Computational docking studies on such derivatives would be essential to elucidate the binding mechanism. These studies typically model the ligand's entry into the active site of a target protein, predicting the binding affinity and specific molecular interactions.
For derivatives of this compound targeting bacterial enzymes, key interactions would likely involve:
Hydrogen Bonding: The amino group (converted from the nitro group) and the remaining aldehyde or a modified functional group could act as hydrogen bond donors or acceptors.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich pockets in a receptor.
Pi-Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions with amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
A hypothetical interaction profile based on its structural features is summarized below.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Receptor |
| Hydrogen Bond (Acceptor) | Oxygen atoms of the Nitro group; Aldehyde oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |
| Hydrogen Bond (Donor) | Aldehyde proton (weak); Amino group in reduced derivatives | Aspartate, Glutamate, Main-chain carbonyls |
| Halogen Bond | Chlorine atoms | Electron-rich atoms (O, N, S) in residues or backbone |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Intermolecular Hydrogen Bonding and Non-Covalent Interactions
The structure of this compound is rich in features that drive intermolecular interactions, which are fundamental to its crystal structure and its binding to biological macromolecules. The hydrochloride derivative of a related compound exhibits a high decomposition temperature, which reflects strong intermolecular forces, including hydrogen bonding and halogen packing.
Hydrogen Bonding: The primary hydrogen bond acceptor sites are the oxygen atoms of the para-nitro group and the carbonyl oxygen of the aldehyde. These groups can interact with hydrogen bond donors in their environment. While the molecule itself lacks strong classical hydrogen bond donors, the aldehyde proton can participate in weak C-H···O interactions.
Non-Covalent Interactions:
Halogen Bonds: The two chlorine atoms are significant. As electrophilic regions can form on the outer side of the chlorine atoms (the σ-hole), they can interact favorably with nucleophilic sites like carbonyl oxygens, lone pairs on nitrogen, or aromatic π-systems. This type of interaction is increasingly recognized as a key element in ligand-receptor binding.
Dipole-Dipole Interactions: The molecule possesses a strong dipole moment due to the powerful electron-withdrawing effects of the nitro group, chlorine atoms, and the aldehyde. These dipoles govern the molecule's orientation in crystal lattices and in binding pockets.
π-π Stacking: The electron-deficient nature of the aromatic ring, caused by the nitro and chloro substituents, makes it an ideal partner for π-stacking interactions with electron-rich aromatic systems.
Quantitative Structure-Activity/Reactivity Relationship (QSAR) Methodologies for Structural Correlations
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For derivatives of this compound, QSAR models could be instrumental in optimizing their antibacterial potency.
A QSAR study on these derivatives would involve calculating a set of molecular descriptors and using statistical methods to build a predictive model. The goal is to understand which properties are crucial for activity and to design new, more potent compounds.
Key steps in a hypothetical QSAR analysis for derivatives of this compound would include:
Dataset Assembly: Synthesizing a series of derivatives where specific parts of the molecule are systematically varied.
Biological Testing: Evaluating the biological activity (e.g., minimum inhibitory concentration against a bacterial strain) for all compounds in the series.
Descriptor Calculation: Using computational software to calculate descriptors that quantify various aspects of the molecules' structures.
Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a correlation between the descriptors and the observed biological activity. arxiv.org
Validation: Testing the model's predictive power using internal (cross-validation) and external validation sets. biolscigroup.usnih.gov
Relevant molecular descriptors for a QSAR study on derivatives of this compound would likely fall into the categories shown in the table below.
| Descriptor Class | Specific Descriptor Examples | Relevance to this compound Derivatives |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Describes the molecule's ability to engage in electrostatic, hydrogen bond, and halogen bond interactions. The nitro and chloro groups strongly influence these properties. atlantis-press.com |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, which must be complementary to the receptor's binding site. The bulky chlorine atoms are of particular importance. nih.gov |
| Lipophilic | LogP (octanol-water partition coefficient) | Quantifies the hydrophobicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of atoms within the molecule. |
By developing a statistically robust QSAR model, researchers could predict the activity of yet-unsynthesized derivatives, thereby guiding synthetic efforts toward more effective drug candidates.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalyst Systems
The reactivity of 2,6-Dichloro-4-nitrobenzaldehyde is centered around its aldehyde functionality and the substituted aromatic ring. Future research is poised to move beyond traditional reactions to explore more sophisticated and efficient catalytic systems.
Organocatalysis: The development of metal-free, organic catalysts offers a promising avenue. For instance, organocatalytic systems have been successfully used for the reduction of aromatic nitro compounds. One study demonstrated the use of a solid-supported phenyl(2-quinolyl)methanol on a Wang resin, which, in the presence of NaBH₄, efficiently reduces nitroarenes. acs.org Exploring similar solid-supported organocatalysts for the selective reduction of the nitro group in this compound to 2,6-dichloro-4-aminobenzaldehyde could provide a recyclable and efficient catalytic system.
Biocatalysis: The field of biocatalysis, which uses enzymes to perform chemical transformations, is rapidly expanding. nih.gov Engineered enzymes, such as ketoreductases (KREDs) and ene-reductases (EREDs), could be developed to act upon this compound. nih.gov These biocatalysts offer high selectivity under mild reaction conditions. Future research could focus on creating engineered enzymes capable of catalyzing novel reactions, such as asymmetric reductions of the aldehyde or stereoselective additions, which are challenging to achieve through traditional chemical methods. nih.gov The development of enzymes for nitrene transfer reactions could also open up pathways for C-H amidation, creating complex molecular architectures from this relatively simple starting material. nih.gov
A summary of potential catalytic approaches is presented below.
Table 1: Emerging Catalytic Systems for this compound| Catalyst Type | Potential Reaction | Advantages |
|---|---|---|
| Organocatalysts | Selective nitro group reduction | Metal-free, recyclable, mild conditions |
| Biocatalysts (Enzymes) | Asymmetric aldehyde reduction, stereoselective additions, C-H amidation | High selectivity, environmentally benign, operates under mild conditions |
Development of New Derivatives with Tunable Chemical Properties
The core structure of this compound serves as a scaffold for creating a vast array of derivatives with tailored properties. The functional groups on the ring—two chlorine atoms, a nitro group, and an aldehyde—can all be modified.
Future work will likely focus on synthesizing derivatives for specific applications, particularly in medicinal chemistry and materials science. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atoms can be substituted via nucleophilic aromatic substitution to introduce different functionalities. Research has shown that derivatives of this compound exhibit potential as antibacterial agents, for instance against Mycobacterium tuberculosis.
A key area of development is in the synthesis of porphyrins. Porphyrins are large macrocyclic compounds with significant applications due to their unique photophysical properties. uakron.edu By condensing this compound (or similar substituted benzaldehydes) with pyrrole (B145914), researchers can create meso-substituted porphyrins. uakron.edublogspot.com The substituents on the phenyl rings of the porphyrin, derived from the starting aldehyde, directly influence the electronic properties and, consequently, the functionality of the macrocycle. By strategically choosing the aldehyde, scientists can fine-tune the resulting porphyrin for roles in catalysis, sensing, or photodynamic therapy. nih.gov
Advanced Materials Science Applications Based on Structural Motifs
The structural motif of this compound makes it a valuable component for building advanced materials. Its ability to participate in condensation reactions allows for its incorporation into larger, complex structures.
Porphyrin-Based Materials: The synthesis of porphyrins from this compound is a prime example of its application in materials science. These resulting porphyrin complexes are not just molecules but are foundational components for new materials. They can be used to construct light-harvesting arrays, chemical sensors, and catalysts for a variety of reactions. nih.gov The strong electron-withdrawing groups on the benzaldehyde (B42025) precursor enhance the reactivity for condensation and can modulate the electronic properties of the final porphyrin system.
Polymer Chemistry: The reactivity of the aldehyde group can be harnessed to incorporate the molecule into polymer chains. wiserpub.com This could lead to the development of functional polymers with enhanced thermal stability, specific optical properties, or chemical resistance, conferred by the dichloronitrophenyl moiety. Future research could explore the synthesis of polyesters, polyimines (Schiff bases), or other polymers where this compound or its derivatives act as a key monomer.
Green Chemistry Approaches in Synthesis and Derivatization
Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound will undoubtedly focus on developing greener synthetic routes.
Mechanochemistry: This approach involves conducting reactions by mechanical grinding, often in the absence of a solvent (or with minimal solvent), which significantly reduces waste. nih.govnih.gov Mechanochemical methods have been successfully applied to synthesize various organic molecules, including C-N coupling reactions using the oxidant DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). beilstein-journals.org Applying ball-milling techniques to the synthesis and derivatization of this compound could lead to higher efficiency, lower environmental impact, and potentially novel reaction pathways. nih.govbeilstein-journals.org
Greener Porphyrin Synthesis: Traditional methods for synthesizing porphyrins often use harsh acidic conditions and hazardous chlorinated solvents. Recent advancements have demonstrated greener alternatives. One such method involves the condensation of aldehydes and pyrrole in a water-methanol mixture with HCl as a catalyst, followed by air oxidation in DMF. nih.govacs.org This protocol avoids the use of expensive and toxic oxidizing agents like DDQ and minimizes the use of chlorinated solvents, making the large-scale production of porphyrins more environmentally and economically viable. nih.govacs.org
Table 2: Green Chemistry Strategies
| Green Approach | Application | Key Benefits |
|---|---|---|
| Mechanochemistry (Ball Milling) | Synthesis & Derivatization | Solvent-free or reduced solvent, high efficiency, potential for new reactivity. nih.govbeilstein-journals.org |
| Aqueous/Alcoholic Solvent Systems | Porphyrin Synthesis | Avoids chlorinated solvents, uses air as an oxidant, cost-effective for large scale. nih.gov |
| Biocatalysis | Various Transformations | Use of water as solvent, mild temperatures and pressures, biodegradable catalysts. nih.gov |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The structure of this compound suggests it could be a valuable component in designing self-assembling systems.
The distribution of electron density and the potential for specific intermolecular interactions are key. The electron-withdrawing nitro and chloro groups create an electron-poor aromatic system, which can participate in π-π stacking interactions with electron-rich aromatic molecules. Furthermore, the oxygen atoms of the nitro and aldehyde groups, along with the chlorine atoms, can act as hydrogen bond acceptors.
Crystallographic studies of the related compound, 2,6-dichloro-4-nitrotoluene, show that weak C-H···O and C-H···Cl hydrogen bonds are crucial in directing the packing of molecules into layered structures in the solid state. researchgate.net It is highly probable that this compound would exhibit similar or even more complex intermolecular interactions due to the additional hydrogen-bonding capability of the aldehyde group. Future research could explore how these directed, non-covalent interactions can be used to control the self-assembly of this molecule and its derivatives into predictable and functional supramolecular architectures, such as liquid crystals, gels, or crystalline co-crystals with tailored properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
